Compound Description: (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline, also known as PF-04254644, is a potent and selective inhibitor of the receptor tyrosine kinase c-Met. [] It demonstrated high selectivity for c-Met in preclinical studies but was also identified as a pan-phosphodiesterase (PDE) family inhibitor. [] This off-target activity led to undesirable cardiovascular effects in rats, ultimately leading to the termination of its development as a preclinical candidate. []
Relevance: This compound shares the same [, , ]triazolo[4,3-b]pyridazine core and 1-methyl-1H-pyrazol-4-yl substituent at the 6-position with PF-04254644. It differs from both PF-04254644 and 1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole in its 3-position substituent, which is a quinoline ring directly attached to the triazolopyridazine core via a thioether linkage. The presence of this thioether linkage is crucial for its metabolism by AO and subsequent toxicity.
Compound Description: 7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine, designated as L-838,417, acts as a partial agonist at specific subtypes of GABAA receptors, notably those lacking the α1 subunit. [, ] This selectivity profile distinguishes it from traditional benzodiazepines and suggests its potential as an anxiolytic agent with a reduced risk of sedation or physical dependence. []
Relevance: Although L-838,417 belongs to the same [, , ]triazolo[4,3-b]pyridazine class as the target compound, it bears distinct substitutions that impart different pharmacological properties. Specifically, L-838,417 features a 1,1-dimethylethyl group at the 7-position, a 2-methyl-2H-1,2,4-triazol-3-ylmethoxy group at the 6-position, and a 2,5-difluorophenyl group at the 3-position, unlike the target compound's trifluoromethyl and azetidine substituents. These structural variations contribute to L-838,417's interaction with GABAA receptors, highlighting the versatility of the triazolopyridazine scaffold in targeting diverse pharmacological targets.
Compound Description: 3-methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine, commonly referred to as CL218,872, acts as a selective agonist at GABAA receptors containing the α1 subunit. [, ] This selectivity makes it a valuable tool for investigating the roles of specific GABAA receptor subtypes in mediating the effects of drugs like ethanol and benzodiazepines. []
Compound Description: 6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one, known as SL651498, displays functional selectivity for certain subtypes of GABAA receptors, particularly those containing α2 and α3 subunits, while exhibiting lower efficacy at α1 and α5 subtypes. [] This selective GABAA receptor modulation profile suggests its potential as an anxiolytic with a reduced likelihood of inducing sedation or physical dependence compared to traditional benzodiazepines. []
Relevance: Compound 1 shares the [, , ]triazolo[4,3-b]pyridazine core with the target compound. Notably, both compounds have a substituent at the 6-position of the triazolopyridazine ring. While the target compound has a trifluoromethyl group at the 3-position, Compound 1 has a 3-methylisothiazol-5-yl group at the same position. This comparison highlights the influence of different substituents on the bioactivation potential and metabolic fate of triazolopyridazine derivatives.
Compound Description: 7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine, designated as Compound 2, represents an attempt to mitigate the bioactivation liability observed with Compound 1 while preserving its c-Met inhibitory activity. [] Despite shifting the primary metabolic pathway towards the naphthyridine ring alkoxy substituent, Compound 2 still exhibited glutathione conjugation and covalent binding in vitro and in vivo, suggesting continued bioactivation potential, although to a lesser extent than Compound 1. []
Relevance: Compound 2 retains the [, , ]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine core structure of Compound 1, including the 3-methylisothiazole ring that was identified as a potential metabolic liability. The primary structural difference lies in the replacement of the 7-methoxy group with a 7-(2-methoxyethoxy) substituent. This modification aimed to redirect metabolism away from the isothiazole ring. Despite this effort, Compound 2 still exhibited bioactivation, suggesting that the isothiazole ring remains a structural alert for potential toxicity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.